molecular formula C14H22N2O4S B5391446 N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide

N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide

Cat. No.: B5391446
M. Wt: 314.40 g/mol
InChI Key: IOBUZFDRXOYRNT-UHFFFAOYSA-N
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Description

N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a butylsulfamoyl group and an ethoxyphenyl group attached to an acetamide backbone. It is used in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-6-9-15-21(18,19)12-7-8-14(20-5-2)13(10-12)16-11(3)17/h7-8,10,15H,4-6,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBUZFDRXOYRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide typically involves the reaction of 5-amino-2-ethoxybenzenesulfonamide with butylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of sulfonamide-sensitive enzymes, leading to a reduction in the synthesis of essential metabolites.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(butylamino)sulfonyl]-2-ethoxyphenyl}acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide

Uniqueness

N-[5-(butylsulfamoyl)-2-ethoxyphenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Disclaimer and Information on In-Vitro Research Products

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